molecular formula C10H7BrO3 B13676562 3-Bromo-5-methoxy-2H-chromen-2-one

3-Bromo-5-methoxy-2H-chromen-2-one

Katalognummer: B13676562
Molekulargewicht: 255.06 g/mol
InChI-Schlüssel: RFKYCYPQNXKALC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-5-methoxy-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields Coumarins are naturally occurring lactones found in many plants and have been used in traditional medicine for centuries

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-methoxy-2H-chromen-2-one typically involves the bromination of 5-methoxy-2H-chromen-2-one. One common method is the reaction of 5-methoxy-2H-chromen-2-one with bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out at room temperature, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-5-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The carbonyl group in the chromenone ring can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a base.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of 3-azido-5-methoxy-2H-chromen-2-one or 3-thiocyanato-5-methoxy-2H-chromen-2-one.

    Oxidation: Formation of 3-bromo-5-methoxy-2H-chromen-2-carboxylic acid.

    Reduction: Formation of 3-bromo-5-methoxy-2H-chromen-2-ol.

Wissenschaftliche Forschungsanwendungen

3-Bromo-5-methoxy-2H-chromen-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its anticoagulant and anti-inflammatory properties.

    Industry: Used in the development of fluorescent sensors and dyes.

Wirkmechanismus

The biological activity of 3-Bromo-5-methoxy-2H-chromen-2-one is attributed to its ability to interact with various molecular targets and pathways. For example, its anticancer activity may involve the inhibition of DNA synthesis and induction of apoptosis in cancer cells. The compound’s antimicrobial activity could be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Bromo-2H-chromen-2-one: Lacks the methoxy group, which may result in different reactivity and biological activity.

    5-Methoxy-2H-chromen-2-one: Lacks the bromine atom, which may affect its ability to undergo substitution reactions.

    3-Bromo-6-methoxy-2H-chromen-2-one: Similar structure but with the methoxy group at a different position, leading to different chemical properties.

Uniqueness

3-Bromo-5-methoxy-2H-chromen-2-one is unique due to the specific positioning of the bromine and methoxy groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C10H7BrO3

Molekulargewicht

255.06 g/mol

IUPAC-Name

3-bromo-5-methoxychromen-2-one

InChI

InChI=1S/C10H7BrO3/c1-13-8-3-2-4-9-6(8)5-7(11)10(12)14-9/h2-5H,1H3

InChI-Schlüssel

RFKYCYPQNXKALC-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC2=C1C=C(C(=O)O2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.